molecular formula C10H16O4 B14724283 ethyl (Z)-3-(2-methylpropanoyloxy)but-2-enoate CAS No. 6295-33-6

ethyl (Z)-3-(2-methylpropanoyloxy)but-2-enoate

Cat. No.: B14724283
CAS No.: 6295-33-6
M. Wt: 200.23 g/mol
InChI Key: IYOLYAFXXWEJNS-UHFFFAOYSA-N
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Description

Ethyl (Z)-3-(2-methylpropanoyloxy)but-2-enoate is an organic compound with a complex structure that includes an ester functional group. This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-3-(2-methylpropanoyloxy)but-2-enoate typically involves esterification reactions. One common method is the reaction between 3-(2-methylpropanoyloxy)but-2-enoic acid and ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactor systems to control reaction conditions precisely and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-(2-methylpropanoyloxy)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Ethyl (Z)-3-(2-methylpropanoyloxy)but-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl (Z)-3-(2-methylpropanoyloxy)but-2-enoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The ester group in the compound plays a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl crotonate: Similar in structure but differs in the position and type of substituents.

    Methyl (E)-2-butenoate: Another ester with a similar backbone but different ester group.

    Ethyl (E)-2-butenoate: Similar ester but with a different geometric configuration.

Uniqueness

Ethyl (Z)-3-(2-methylpropanoyloxy)but-2-enoate is unique due to its specific geometric configuration (Z) and the presence of the 2-methylpropanoyloxy group. These features contribute to its distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

6295-33-6

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 3-(2-methylpropanoyloxy)but-2-enoate

InChI

InChI=1S/C10H16O4/c1-5-13-9(11)6-8(4)14-10(12)7(2)3/h6-7H,5H2,1-4H3

InChI Key

IYOLYAFXXWEJNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)OC(=O)C(C)C

Origin of Product

United States

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